(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol
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Overview
Description
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is a chemical compound that belongs to the class of benzyl glycosides. It is characterized by the presence of a benzyl group attached to the 2-O position of the beta-D-galactopyranoside molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol typically involves the protection of the hydroxyl groups of galactose followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The benzyl groups enhance the compound’s stability and facilitate its binding to these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Uniqueness
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in various research applications .
Properties
CAS No. |
15038-70-7 |
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Molecular Formula |
C20H24O6 |
Molecular Weight |
360.406 |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol |
InChI |
InChI=1S/C20H24O6/c21-11-16-17(22)18(23)19(24-12-14-7-3-1-4-8-14)20(26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
PBCMEHIZZQKKRH-LCWAXJCOSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O |
Synonyms |
Benzyl 2-O-benzyl-β-D-galactopyranoside |
Origin of Product |
United States |
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